Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate

Lipophilicity Drug-likeness Fragment-based drug discovery

Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate (CAS 1255666-63-7) is a fluorinated piperidine derivative characterized by a Boc-protected amine at the 1-position, a carbonyl group at the 2-position, and a fluorine substituent at the 4-position. This unique arrangement of functional groups on the piperidine scaffold yields a compound with distinct physicochemical properties that differentiate it from non-fluorinated or regioisomeric analogs, making it a strategic intermediate in medicinal chemistry programs that require precise control of lipophilicity and electronic character.

Molecular Formula C10H16FNO3
Molecular Weight 217.24 g/mol
CAS No. 1255666-63-7
Cat. No. B12103392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate
CAS1255666-63-7
Molecular FormulaC10H16FNO3
Molecular Weight217.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1=O)F
InChIInChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)6-8(12)13/h7H,4-6H2,1-3H3
InChIKeyCLEGYKRMTSQLMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate (CAS 1255666-63-7) – A Dual-Functional Boc-Protected Fluorolactam Intermediate


Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate (CAS 1255666-63-7) is a fluorinated piperidine derivative characterized by a Boc-protected amine at the 1-position, a carbonyl group at the 2-position, and a fluorine substituent at the 4-position . This unique arrangement of functional groups on the piperidine scaffold yields a compound with distinct physicochemical properties that differentiate it from non-fluorinated or regioisomeric analogs, making it a strategic intermediate in medicinal chemistry programs that require precise control of lipophilicity and electronic character .

Why Generic Substitution of Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate Fails: Positional Fluorination Dictates Physicochemical and Reactivity Profiles


Within the family of Boc-protected piperidine intermediates, the position of fluorine substitution and the oxidation state of the ring profoundly influence the compound's lipophilicity, electronic distribution, and metabolic stability. Simply replacing tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate with the non-fluorinated tert-butyl 4-oxopiperidine-1-carboxylate (CAS 79099-07-3) or the regioisomeric tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (CAS 211108-50-8) will introduce measurable and undesirable changes in key drug-likeness parameters such as logP and hydrogen-bond acceptor count, potentially altering downstream permeability, solubility, and target engagement in a structure-activity relationship (SAR) series . A recent chemoinformatic analysis of fluorinated piperidine fragments demonstrated that the position of fluorination significantly modulates basicity (pKa) and hERG affinity, directly impacting cardiac safety profiles . The evidence below quantifies these critical differences.

Quantitative Differentiation Evidence for Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate Against Closest Structural Analogs


Enhanced Lipophilicity (XLogP3 = 1.4) Versus Non-Fluorinated Parent (XLogP3 = 0.6) and 3-Fluoro Regioisomer (XLogP3 = 1.0)

The computed XLogP3 value for tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate is 1.4, representing a 0.8 log unit increase over the non-fluorinated parent tert-butyl 4-oxopiperidine-1-carboxylate (XLogP3 = 0.6) and a 0.4 log unit increase over the 3-fluoro-4-oxo regioisomer (XLogP3 = 1.0) . This quantifiable difference in lipophilicity can be exploited in medicinal chemistry to fine-tune ADME properties without altering the core scaffold.

Lipophilicity Drug-likeness Fragment-based drug discovery

Increased Hydrogen Bond Acceptor Count (HBA = 4) Expands Intermolecular Interaction Capacity Over Non-Fluorinated Analog (HBA = 3)

Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate possesses four hydrogen bond acceptors (two carbonyl oxygens, one fluorine, one carbamate oxygen), compared to three hydrogen bond acceptors in the non-fluorinated tert-butyl 4-oxopiperidine-1-carboxylate . The additional H-bond acceptor capacity introduced by the fluorine atom offers expanded potential for directed intermolecular interactions, a feature that can be leveraged in fragment-based drug discovery to probe new binding pockets.

Hydrogen bonding Drug-receptor interactions Scaffold design

Unique 2-Oxo-4-fluoro Substitution Pattern Enables Distinct Chemoinformatic Profile in Fluorinated Piperidine Fragment Library

In a systematic chemoinformatic analysis of fluorinated piperidine fragments, Le Roch et al. (2024) demonstrated that the regiospecific introduction of fluorine at different positions on the piperidine ring leads to compounds with distinct pKa values, three-dimensional shapes, and lead-likeness scores . Although the study did not report the exact pKa for tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate, the authors established that fluorine substitution notably lowers basicity across the series , a trend that correlates with reduced hERG channel affinity and lower cardiac toxicity risk.

Chemoinformatics Fragment-based screening 3D fragments

Boc Protection at N-1 Enables Orthogonal Deprotection Strategy Not Feasible with Unprotected 4-Fluoropiperidin-2-one (CAS 1172133-28-6)

While 4-fluoropiperidin-2-one (CAS 1172133-28-6) lacks the Boc protecting group and is limited in its synthetic versatility, tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate features a Boc group that can be selectively removed under mild acidic conditions (TFA or HCl) without affecting the 2-oxo or 4-fluoro functionalities . This orthogonal deprotection capability is essential for multi-step synthetic routes where the piperidine nitrogen must be revealed at a late stage for further functionalization, providing a quantifiable advantage in synthetic efficiency and yield optimization.

Synthetic chemistry Protecting group strategy Multi-step synthesis

Optimal Application Scenarios for Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring Fine-Tuned Lipophilicity

In fragment-based screening campaigns, the XLogP3 = 1.4 of tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate provides a measured increase in lipophilicity over the non-fluorinated parent (XLogP3 = 0.6), enabling exploration of more lipophilic binding pockets while maintaining fragment-like physicochemical properties . This compound is therefore preferred when a fragment library requires balanced logP space coverage.

Late-Stage Functionalization in Multi-Step Medicinal Chemistry Synthesis

The orthogonal Boc protection strategy allows this intermediate to be carried through multiple synthetic transformations with the piperidine nitrogen masked, then unveiled at a late stage for amide bond formation, sulfonylation, or reductive amination. This temporal control over functional group reactivity is essential for complex target synthesis and is a key differentiator from unprotected 4-fluoropiperidin-2-one .

SAR Exploration of hERG Liability via Fluorination Position

Based on the chemoinformatic analysis by Le Roch et al. (2024), fluorinated piperidines exhibit position-dependent modulation of basicity and hERG affinity . Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate, with its specific 4-fluoro-2-oxo pattern, serves as a valuable building block for synthesizing analogs designed to systematically probe the relationship between fluorination position and cardiac ion channel activity.

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